![molecular formula C8H8N4O2 B1489285 6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1502101-54-3](/img/structure/B1489285.png)
6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
“6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H7N3O2 . It is a solid substance at 20°C . This compound is used as a synthetic intermediate of anti-diabetic anagliptin, which is a selective dipeptidyl peptidase-IV (DPP-IV) inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-5-2-7-9-3-6 (8 (12)13)4-11 (7)10-5 .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 177.16 . Its solubility in DMSO and methanol is slight, and it increases when heated .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, organized into distinct sections for clarity:
Synthetic Intermediate for Antidiabetic Drugs
This compound serves as a synthetic intermediate in the production of anagliptin , which is a selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), used in the treatment of diabetes .
Antimicrobial Activity
Some derivatives synthesized from this compound have shown promising results as antibacterial and antifungal agents in vitro, indicating potential for use in treating infections .
Chemotherapeutic Research
There is interest in derivatives of this compound for the synthesis of monastrol , a chemotherapeutic agent that acts as an inhibitor of mitotic kinesin, which is significant in cancer treatment .
Solvent-Free Synthesis
Research has explored solvent-free reactions involving this compound to produce derivatives with potential applications in various fields, including pharmaceuticals .
Structural Modifications for Drug Development
The main synthesis route allows for versatile structural modifications at multiple positions on the pyrazolo[1,5-a]pyrimidine ring, which is crucial for drug development and optimization .
Multi-Step Reaction Synthesis
Derivatives of this compound can be obtained through multi-step reactions, which are essential for developing novel pharmaceutical compounds with specific desired properties .
Safety and Hazards
properties
IUPAC Name |
6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-6(8(13)14)7-10-2-5(9)3-12(7)11-4/h2-3H,9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSAGRVUSWUBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.